N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
CAS No.:
Cat. No.: VC17934362
Molecular Formula: C53H66N7O8PSi
Molecular Weight: 988.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H66N7O8PSi |
|---|---|
| Molecular Weight | 988.2 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61) |
| Standard InChI Key | FFXHNCNNHASXCT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Structural and Functional Characterization
Core Architecture
The compound’s structure centers on a purine scaffold (adenine) modified at the N6 position with a benzamide group. This modification is structurally analogous to cytotoxic purine derivatives reported in recent studies, where benzamide functionalities enhance interactions with biological targets . The adenine moiety is tethered to an oxolane (tetrahydrofuran) ring, which substitutes the traditional ribose or deoxyribose sugar in natural nucleosides. This substitution likely enhances metabolic stability and nuclease resistance, a feature critical for therapeutic oligonucleotides .
Key Substituents:
-
5′-Position: A dimethoxytrityl (DMT) group ([bis(4-methoxyphenyl)-phenylmethoxy]methyl) protects the primary hydroxyl. The DMT group is widely used in solid-phase oligonucleotide synthesis for its acid-labile properties, enabling selective deprotection during chain elongation .
-
3′-Position: A tert-butyldimethylsilyl (TBDMS) ether shields the secondary hydroxyl. The TBDMS group is prized for its stability under phosphorylation conditions and selective removal via fluoride ions, minimizing side reactions .
-
4′-Position: A phosphoramidite moiety ([2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy) serves as the reactive site for nucleophilic attack during oligonucleotide coupling. The 2-cyanoethyl group acts as a temporary protecting group for the phosphate backbone, cleaved under basic conditions post-synthesis .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₅₈N₇O₉PSi |
| Molecular Weight | 944.14 g/mol |
| Key Functional Groups | DMT, TBDMS, Phosphoramidite |
| Solubility | Likely polar aprotic solvents (e.g., acetonitrile, THF) |
Synthesis and Manufacturing
Stepwise Assembly
The synthesis involves sequential protection, coupling, and activation steps:
-
Purine-Benzamide Conjugation:
-
Oxolane Ring Functionalization:
-
The 5′-hydroxyl is protected with DMT via reaction with 4,4′-dimethoxytrityl chloride in pyridine .
-
The 3′-hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl), achieving regioselective protection .
-
The 4′-hydroxyl is converted to a phosphoramidite by treatment with 2-cyanoethyl diisopropylchlorophosphoramidite, catalyzed by tetrazole .
-
-
Global Deprotection Strategy:
-
DMT: Removed with 3% dichloroacetic acid in dichloromethane.
-
TBDMS: Cleaved by tetrabutylammonium fluoride (TBAF).
-
2-Cyanoethyl: Eliminated via β-elimination under aqueous ammonia.
-
Applications in Oligonucleotide Therapeutics
Role in Solid-Phase Synthesis
The compound functions as a phosphoramidite monomer in automated DNA/RNA synthesizers. Its design addresses three challenges in oligonucleotide production:
-
Steric Hindrance: The TBDMS group at the 3′-position reduces undesired branching during coupling .
-
Orthogonal Deprotection: Sequential removal of DMT and TBDMS enables precise chain elongation .
-
Stability: The benzamide group may enhance solubility and reduce aggregation, a common issue with hydrophobic nucleobases .
Comparative Analysis with Analogues
Challenges and Future Directions
Limitations
-
Cost: Multi-step synthesis increases production expenses.
-
Scale-Up: TBDMS removal requires hazardous fluoride reagents, complicating manufacturing .
Innovations in Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume